3-(4-Chlorophenyl)-4'-fluoropropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

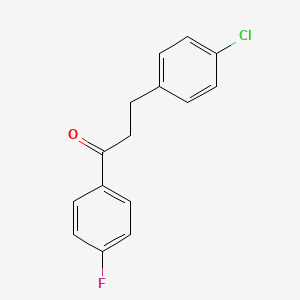

3-(4-Chlorophenyl)-4’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a propiophenone backbone

Wirkmechanismus

- Pharmacokinetic Parameters : Following oral administration of 35.6 mg once daily, steady-state Cmax and AUC were 73 ng/mL and 812 ngxhr/mL, respectively. Tmax occurred approximately 3 hours post-administration .

Mode of Action

Pharmacokinetics

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 4-fluorobenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(4-Chlorophenyl)-4’-fluoropropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of 3-(4-Chlorophenyl)-4’-fluorobenzoic acid.

Reduction: Formation of 3-(4-Chlorophenyl)-4’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-4’-fluoropropiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propionitrile

- 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine

- 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propionic acid

Uniqueness

3-(4-Chlorophenyl)-4’-fluoropropiophenone is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

3-(4-Chlorophenyl)-4'-fluoropropiophenone, a compound belonging to the class of substituted propiophenones, has garnered interest in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorophenyl group and a fluoropropiophenone moiety that contribute to its unique biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of propiophenones, this compound demonstrated notable efficacy against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study: Inhibition of Breast Cancer Cell Lines

In a controlled laboratory study, the compound was tested on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability.

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

The IC50 value of approximately 15 µM indicates moderate potency against breast cancer cells, suggesting further investigation into its mechanisms of action is warranted.

Neuroprotective Properties

Emerging research has also highlighted the neuroprotective effects of this compound. Preliminary studies suggest it may play a role in mitigating neuronal death associated with neurodegenerative diseases.

The proposed mechanism involves the inhibition of glycine transport via GlyT1 or GlyT2 transporters, which may reduce NMDA receptor activation and protect against excitotoxicity. This suggests potential applications in treating conditions such as Alzheimer's disease and stroke-related neuronal damage .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDCQPGBHCOFCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478714 |

Source

|

| Record name | 3-(4-CHLOROPHENYL)-4'-FLUOROPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56201-99-1 |

Source

|

| Record name | 3-(4-CHLOROPHENYL)-4'-FLUOROPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.